molecular formula C17H22N2O3S B14359903 5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid CAS No. 96089-99-5

5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid

Cat. No.: B14359903
CAS No.: 96089-99-5
M. Wt: 334.4 g/mol
InChI Key: ZJTIJGMOLBBGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid is a complex organic compound that features a naphthalene ring system substituted with a sulfonic acid group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Naphthalene is nitrated to form 5-nitronaphthalene-1-sulfonic acid.

    Reduction: The nitro group is reduced to an amino group, yielding 5-aminonaphthalene-1-sulfonic acid.

    Alkylation: The amino group is then alkylated with 2-(piperidin-1-yl)ethyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can modify the piperidine moiety.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Modified piperidine derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes and pigments due to its sulfonic acid group.

Mechanism of Action

The mechanism of action of 5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid involves its interaction with various molecular targets. The piperidine moiety can interact with biological receptors, while the naphthalene ring can participate in π-π interactions. The sulfonic acid group enhances the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid: Unique due to its specific substitution pattern.

    Naphthalene-1-sulfonic acid: Lacks the piperidine moiety, resulting in different chemical properties.

    2-(Piperidin-1-yl)ethan-1-amine: Similar piperidine structure but lacks the naphthalene ring.

Uniqueness

This compound is unique due to the combination of its naphthalene ring, piperidine moiety, and sulfonic acid group, which confer distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

96089-99-5

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

5-(2-piperidin-1-ylethylamino)naphthalene-1-sulfonic acid

InChI

InChI=1S/C17H22N2O3S/c20-23(21,22)17-9-5-6-14-15(17)7-4-8-16(14)18-10-13-19-11-2-1-3-12-19/h4-9,18H,1-3,10-13H2,(H,20,21,22)

InChI Key

ZJTIJGMOLBBGFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.